Methyl 12-acetyl-13-oxotetradecanoate
Description
Structure
3D Structure
Properties
CAS No. |
143814-66-8 |
|---|---|
Molecular Formula |
C17H30O4 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
methyl 12-acetyl-13-oxotetradecanoate |
InChI |
InChI=1S/C17H30O4/c1-14(18)16(15(2)19)12-10-8-6-4-5-7-9-11-13-17(20)21-3/h16H,4-13H2,1-3H3 |
InChI Key |
NQYGXNPPYBINSR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(CCCCCCCCCCC(=O)OC)C(=O)C |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Methyl 12 Acetyl 13 Oxotetradecanoate
Direct Synthesis Strategies for Methyl 12-acetyl-13-oxotetradecanoate
Direct synthesis involves the assembly of the target molecule through reactions that construct its key functional groups in a controlled manner.
The formation of the β-ketoester moiety is a critical step in the synthesis of the target compound. Nucleophilic addition to a carbonyl group is a fundamental reaction in organic chemistry where the electrophilic carbonyl carbon is attacked by a nucleophile. masterorganicchemistry.com This process converts the hybridization of the carbonyl carbon from sp² to sp³, resulting in a tetrahedral intermediate. masterorganicchemistry.comeopcw.com
A primary method for synthesizing β-keto esters is the Claisen condensation. libretexts.orglibretexts.org This reaction involves the condensation of two ester molecules, where one acts as a nucleophile (after deprotonation to an enolate) and the other as an electrophile. libretexts.orglibretexts.org An alkoxide base, corresponding to the alcohol portion of the ester, is typically used to prevent unwanted transesterification side reactions. libretexts.orglibretexts.org The reaction is driven to completion by the deprotonation of the newly formed β-ketoester, which has an acidic proton flanked by two carbonyl groups. A final protonation step during workup yields the neutral product. libretexts.org In a hypothetical synthesis of the target molecule, a long-chain ester could be condensed with an acetylating agent via a Claisen-type mechanism to form the β-ketoester structure.
| Reaction Type | Description | Key Intermediates | Resulting Functional Group |
| Nucleophilic Acyl Addition | A nucleophile attacks the carbonyl carbon, breaking the C=O π bond. masterorganicchemistry.com | Tetrahedral Alkoxide | Hydroxy group (after protonation) |
| Claisen Condensation | An enolate of one ester attacks the carbonyl of a second ester. libretexts.org | Enolate, Tetrahedral Intermediate | β-Ketoester |
Introducing the acetyl group (CH₃CO-) onto the carbon skeleton is achieved through acylation reactions. Acylation involves the addition of an acyl group to a compound, typically via an electrophilic substitution or addition mechanism. nih.gov A common method is the Friedel-Crafts acylation, where an acyl chloride or anhydride (B1165640) reacts with an aromatic ring in the presence of a Lewis acid catalyst. wikipedia.org For aliphatic compounds, enolates are key intermediates for acylation. shemmassianconsulting.com An enolate, formed by deprotonating the α-carbon of a ketone or ester, can act as a nucleophile and attack an acylating agent like acetyl chloride or acetic anhydride. nih.govshemmassianconsulting.com
In the context of this compound, the acetyl group is part of a β-diketone structure. This could be formed by the acylation of a ketone enolate. For instance, the enolate of methyl 13-oxotetradecanoate could be acylated with an acetylating agent to install the second carbonyl group at the C-12 position.
| Acylation Method | Substrate | Reagent | Description |
| Enolate Acylation | Ketone or Ester Enolate | Acyl Halide or Anhydride | The nucleophilic enolate attacks the electrophilic carbonyl of the acylating agent. shemmassianconsulting.com |
| Friedel-Crafts Acylation | Aromatic Ring | Acyl Halide/Anhydride + Lewis Acid | An electrophilic aromatic substitution to form aryl ketones. wikipedia.org |
The construction of complex molecules like this compound rarely occurs in a single step. It necessitates a multi-step synthetic sequence where different reactions are performed sequentially to build the final structure. researchgate.netyoutube.com Continuous flow protocols have emerged as a powerful tool for multi-step synthesis, allowing for the generation of intermediates like lithium enolates which can then be immediately used in a subsequent reaction, such as alkylation or acylation. researchgate.netuq.edu.au
A plausible retrosynthetic analysis for the target compound would involve disconnecting the molecule at key bonds to identify simpler starting materials. youtube.com A potential multi-step approach could start with a long-chain ω-halo acid ester. This could undergo alkylation with an acetoacetic ester derivative, followed by hydrolysis and decarboxylation to generate a long-chain methyl ketone. Subsequent α-acylation would then yield the final β-dicarbonyl structure of this compound. Such sequences benefit from precise control over reaction conditions to manage the formation of intermediates and maximize yields. nih.gov
General Synthetic Approaches for Related β-Keto Tetradecanoates
General methods for synthesizing long-chain β-keto esters provide a blueprint for accessing structures related to the target compound.
The acetoacetic ester synthesis is a versatile method for preparing ketones and β-keto esters. allaboutchemistry.netyoutube.com The process begins with the deprotonation of an acetoacetic ester, such as ethyl acetoacetate (B1235776), to form a stabilized enolate. allaboutchemistry.net This enolate is a potent nucleophile that can be alkylated with an alkyl halide. To synthesize a β-keto tetradecanoate (B1227901) derivative, one could alkylate the enolate of ethyl acetoacetate with a long-chain alkyl halide (e.g., 1-bromodecane). This reaction forms a new carbon-carbon bond and introduces the long aliphatic chain. allaboutchemistry.netresearchgate.net Subsequent hydrolysis of the ester and decarboxylation of the resulting β-keto acid yields a methyl ketone. allaboutchemistry.net If the ester functionality is desired in the final product, the decarboxylation step can be omitted or controlled.
Crossed Claisen reactions, where two different esters are condensed, can also be employed, particularly if one ester lacks α-hydrogens, to prevent the formation of complex product mixtures. libretexts.org
| Reaction | Description | Starting Materials | Product |
| Acetoacetic Ester Synthesis | Alkylation of an acetoacetic ester enolate, followed by hydrolysis and decarboxylation. | Acetoacetic ester, Alkyl halide, Base | Methyl ketone |
| Claisen Condensation | Self-condensation of an ester with α-hydrogens in the presence of a strong base. libretexts.orgorganicreactions.org | Two equivalents of an ester, Alkoxide base | β-Ketoester |
Decarboxylation, the removal of a carboxyl group as carbon dioxide (CO₂), is a crucial step in many organic syntheses, particularly those involving malonic ester and acetoacetic ester intermediates. masterorganicchemistry.com β-Keto acids and their corresponding esters are particularly susceptible to decarboxylation upon heating, often proceeding through a cyclic, concerted transition state. masterorganicchemistry.com This process results in an enol intermediate, which then tautomerizes to the more stable keto form. masterorganicchemistry.com
In the synthesis of oxo-esters, decarboxylation is used to remove an "extra" carboxyl group that was necessary to activate the α-carbon for an alkylation step. organic-chemistry.org For example, in the acetoacetic ester synthesis, the ester group of the initial acetoacetate is ultimately removed as CO₂ to yield a ketone (an oxo-group). masterorganicchemistry.com This transformation is highly efficient and is a key final step in converting the intermediate β-ketoester into the desired oxo-ester or ketone product. nih.govrsc.org
Optimization of Reaction Conditions and Catalyst Systems
The synthesis of β-keto esters like this compound is often achieved through methods such as the condensation of aldehydes with diazoacetates or the C-acylation of enol silyl (B83357) ethers. organic-chemistry.org The optimization of these reactions is critical for achieving high yields and selectivity. Key parameters that are frequently fine-tuned include the choice of catalyst, solvent, temperature, and reaction time. scielo.br
Catalyst systems for the synthesis of β-keto esters are diverse. Metal-based catalysts, such as those involving molybdenum(VI) dichloride dioxide or Niobium(V) chloride, have been shown to effectively catalyze the condensation of aldehydes with ethyl diazoacetate to yield β-keto esters under mild conditions. organic-chemistry.org For C-acylation routes, pentafluorophenylammonium triflate (PFPAT) has been used to catalyze the reaction between enol silyl ethers and acid chlorides. organic-chemistry.org Non-metallic, amine-based catalysts like 4-DMAP have also been employed, particularly in transesterification reactions to modify β-keto esters. rsc.org
The choice of solvent and temperature plays a significant role in reaction outcomes. For instance, in the oxidative coupling of related phenylpropanoids, acetonitrile (B52724) was found to provide a good balance between conversion and selectivity. scielo.br Reflux conditions can improve homogenization and yield, but prolonged reaction times at high temperatures may lead to side reactions and decreased selectivity. scielo.br Therefore, a careful balance must be struck to maximize the yield of the desired product.
Table 1: Examples of Catalyst Systems for β-Keto Ester Synthesis
| Catalyst System | Reaction Type | Substrates | Key Findings | Reference |
|---|---|---|---|---|
| Molybdenum(VI) dichloride dioxide | Condensation | Aldehydes, Ethyl diazoacetate | High yields at room temperature. | organic-chemistry.org |
| Niobium(V) chloride (5 mol%) | Condensation | Aldehydes, Ethyl diazoacetate | Good yields and high selectivity under mild conditions. | organic-chemistry.org |
| Pentafluorophenylammonium triflate (PFPAT) | C-acylation | Enol silyl ethers, Acid chlorides | Produces various β-diketones and β-keto esters in good yield. | organic-chemistry.org |
| 4-DMAP (30 mol%) | Transesterification | β-keto ethyl ester, Alcohols | Can drive reactions to completion by using an excess of one reactant. | rsc.org |
Stereoselective and Enantioselective Synthesis of Related β-Hydroxy Tetradecanoates via Keto-Reduction
The reduction of the β-keto group in compounds like this compound is a pivotal transformation for producing chiral β-hydroxy esters. These products are highly valuable as synthetic intermediates for various biologically active molecules. nih.govacs.org Both chemical and biocatalytic methods have been extensively developed to achieve high stereoselectivity and enantioselectivity in this reduction.
Asymmetric Hydrogenation Catalysis for Chiral Alcohol Production
Asymmetric hydrogenation is a powerful chemical method for the enantioselective reduction of β-keto esters. acs.org This approach typically involves the use of a chiral metal complex as a catalyst, which transfers hydrogen gas to the ketone, creating a new stereocenter with a high degree of enantiomeric purity. Ruthenium (Ru), rhodium (Rh), iridium (Ir), and nickel (Ni) complexes are commonly employed for this purpose. rsc.orgresearchgate.netnih.govnih.gov For example, RuX2(binap) complexes (where X is a halogen) are highly effective for hydrogenating various β-keto esters to the corresponding β-hydroxy esters with high enantiomeric excess (ee). nih.gov
Chiral Ligand Design and Catalyst Performance Evaluation
The success of asymmetric hydrogenation hinges on the design of the chiral ligand coordinated to the metal center. researchgate.net The ligand creates a chiral environment around the metal, which dictates the facial selectivity of the hydride attack on the prochiral ketone. A vast array of chiral ligands has been developed, with bidentate phosphines like BINAP being among the most successful and widely studied. nih.gov
More recently, other ligand classes have shown great promise. Chiral ferrocenyl P,N,N-ligands, when complexed with iridium, have been used to hydrogenate a wide range of β-keto esters, achieving up to 95% ee. researchgate.netrsc.org Similarly, homogeneous chiral nickel-bisphosphine complexes have been shown to efficiently catalyze the asymmetric hydrogenation of specific β-keto ester derivatives through a dynamic kinetic resolution process, affording products with high diastereo- and enantioselectivities. rsc.orgnih.gov The performance of these catalysts is evaluated based on their ability to achieve high conversion, turnover numbers, and, most importantly, high enantiomeric excess.
Table 2: Performance of Chiral Ligands in Asymmetric Hydrogenation of β-Keto Esters
| Metal | Chiral Ligand Type | Substrate Type | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Ruthenium (Ru) | BINAP | Various β-keto esters | >99% | nih.gov |
| Iridium (Ir) | Chiral Ferrocenyl P,N,N-Ligand | Various β-keto esters | Up to 95% | researchgate.netrsc.org |
| Nickel (Ni) | Chiral Bisphosphine | α-amino-β-keto ester hydrochlorides | High | rsc.orgnih.gov |
Process Parameters for Enantiomeric Excess Optimization
Optimizing process parameters is crucial for maximizing the enantiomeric excess in asymmetric hydrogenation. Key variables include solvent, temperature, hydrogen pressure, and the presence of additives. The solvent can significantly influence the catalytic activity and selectivity; alcoholic solvents like methanol (B129727) or ethanol (B145695) are commonly used for the hydrogenation of β-keto esters with BINAP-Ru catalysts. nih.gov
The mechanism of hydrogenation with halogen-containing BINAP-Ru catalysts is thought to involve the generation of HCl during the formation of the active catalyst, RuHCl(BINAP). nih.gov This acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating hydride transfer from the metal. nih.gov Temperature and hydrogen pressure also need to be carefully controlled to balance reaction rate and selectivity. For some systems, additives can be crucial. For instance, the palladium-catalyzed asymmetric hydrogenation of levulinic acid (a γ-keto acid) was successfully developed using Zn(OTf)2 as a co-catalyst. researchgate.net
Biocatalytic Reduction Approaches Using Dehydrogenases/Reductases
Biocatalysis offers a green and highly selective alternative to chemical methods for the reduction of β-keto esters. georgiasouthern.edu Enzymes, particularly dehydrogenases or reductases, can catalyze the reduction of ketones to alcohols with exceptional enantioselectivity under mild reaction conditions. nih.govtudelft.nl These reactions often employ whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae), or isolated, purified enzymes. nih.govresearchgate.netacs.org Whole-cell systems are convenient as they contain the necessary enzymes and cofactor regeneration systems, while purified enzymes offer higher specificity and easier downstream processing. georgiasouthern.edu For example, the short-chain alcohol dehydrogenase SmADH31 from Stenotrophomonas maltophilia has been used for the selective bioreduction of various keto esters. thieme-connect.com
Enzyme Screening and Engineering for Substrate Specificity
A key challenge in biocatalysis is finding an enzyme with high activity and selectivity for a specific, often non-natural, substrate like this compound. This is addressed through extensive enzyme screening and protein engineering. nih.govresearchgate.net Screening involves testing a wide range of microorganisms or enzyme libraries for their ability to reduce the target substrate. plos.orgresearchgate.net High-throughput screening (HTS) assays, such as those based on pH shifts or coupled enzymatic reactions, are essential for this process. plos.orgresearchgate.net
Once a promising enzyme is identified, its properties can be further improved through protein engineering. nih.gov Techniques like site-directed mutagenesis can be used to alter the amino acid sequence of the enzyme's active site to better accommodate a specific substrate or to enhance its stereoselectivity. nih.gov For instance, researchers have successfully engineered baker's yeast by overexpressing or knocking out specific reductase-encoding genes to improve the stereochemical outcome of β-keto ester reductions. researchgate.netacs.orgnih.gov This strategy allows for the creation of "designer" biocatalysts tailored for the production of specific chiral β-hydroxy esters.
Table 3: Examples of Dehydrogenases/Reductases for β-Keto Ester Reduction
| Enzyme/Organism | Substrate Type | Key Findings | Reference |
|---|---|---|---|
| (S)-1-phenylethanol dehydrogenase (PEDH) from Aromatoleum aromaticum | Aromatic β-keto esters | Reduces a broad spectrum of ketones and β-keto esters to enantiopure alcohols. | nih.gov |
| Baker's yeast (Saccharomyces cerevisiae) | Various β-keto esters | Widely used, but can produce mixtures of stereoisomers; can be improved via genetic engineering. | researchgate.netacs.orgresearchgate.net |
| SmADH31 from Stenotrophomonas maltophilia | Keto esters and heterocyclic ketones | High activity and tolerance towards substrates like ethyl 4-chloroacetoacetate. | thieme-connect.com |
Bioreactor Design and Reaction Condition Optimization
The efficient synthesis of this compound is intrinsically linked to the design of the bioreactor and the precise control of reaction parameters. Research in this area aims to maximize yield, purity, and production efficiency. The choice of bioreactor configuration, including stirred-tank, packed-bed, or membrane reactors, plays a pivotal role in achieving these objectives. Each design offers unique advantages in terms of mass transfer, enzyme or cell retention, and operational stability.
Detailed Research Findings
Recent studies have explored various strategies to enhance the production of related keto esters, providing a framework for the synthesis of this compound. For instance, the use of immobilized enzymes within a packed-bed bioreactor has shown promise in improving catalyst stability and enabling continuous production processes. This approach minimizes enzyme washout and simplifies downstream processing.
The optimization of reaction media is another critical aspect. The use of organic co-solvents or ionic liquids can improve the solubility of hydrophobic substrates and modulate enzyme activity. The table below summarizes key findings from studies on similar biotransformations, which can inform the development of a process for this compound.
Table 1: Optimization of Reaction Conditions for Ester Synthesis in Bioreactors
| Parameter | Optimized Value | Effect on Yield |
| Temperature (°C) | 45 | Increased enzyme activity |
| pH | 7.5 | Maintained optimal enzyme conformation |
| Substrate Molar Ratio (Acid:Alcohol) | 1:2 | Shifted equilibrium towards product formation |
| Agitation Speed (rpm) | 150 | Improved mass transfer |
Further research has focused on the genetic engineering of microbial strains to enhance the expression of key enzymes involved in the synthetic pathway. This metabolic engineering approach can lead to higher volumetric productivities and reduce the formation of unwanted byproducts.
Table 2: Comparison of Bioreactor Configurations for Ester Production
| Bioreactor Type | Advantages | Disadvantages |
| Stirred-Tank | Excellent mixing, homogenous conditions | High shear stress on biocatalyst |
| Packed-Bed | High catalyst loading, continuous operation | Potential for mass transfer limitations |
| Membrane | Integrated product separation, high purity | Membrane fouling and cost |
Biosynthetic Considerations and Enzymatic Pathways Relevant to Fatty Acid Methyl Ketones
Postulated Mechanisms for Methylketone Biosynthesis in Microorganisms and Plants
The formation of methyl ketones in biological systems is predominantly linked to a modified or "abortive" form of the fatty acid β-oxidation pathway. nih.gov This process is observed in a diverse range of organisms, including fungi, bacteria, and plants. nih.govaocs.org The core of this mechanism involves the generation of a β-keto acid intermediate, which is subsequently decarboxylated to yield a methyl ketone. nih.gov
In microorganisms such as fungi and bacteria, fatty acids are first activated to their coenzyme A (CoA) thioesters and enter the β-oxidation cycle. nih.gov The cycle proceeds normally through dehydrogenation and hydration to form a β-hydroxyacyl-CoA, which is then oxidized to a β-ketoacyl-CoA. nih.gov In the canonical pathway, this intermediate is cleaved by a thiolase. However, in methyl ketone biosynthesis, a specialized thioesterase enzyme hydrolyzes the β-ketoacyl-CoA to release a free β-keto acid. nih.gov This β-keto acid is an unstable compound that can then undergo decarboxylation (loss of CO₂) to form a methyl ketone with one less carbon atom than the original fatty acid. massey.ac.nz
A well-studied example in plants is the biosynthesis of methyl ketones in the glandular trichomes of the wild tomato species Solanum habrochaites. nih.gov Here, the pathway involves two key enzymes. First, a thioesterase known as Methylketone Synthase 2 (ShMKS2) hydrolyzes a β-ketoacyl-acyl carrier protein (ACP) intermediate, which is diverted from the fatty acid synthesis pathway, to produce a free β-keto acid. nih.gov Subsequently, a second enzyme, Methylketone Synthase 1 (ShMKS1), which belongs to the α/β-hydrolase superfamily, catalyzes the decarboxylation of the β-keto acid to yield the final methyl ketone. nih.gov In many cases, particularly under thermal stress, the decarboxylation of β-keto acids can also occur spontaneously without enzymatic catalysis. capes.gov.bracs.orgmdpi.com
Enzymatic Components Involved in Fatty Acid β-Oxidation and Decarboxylation Analogies
The biosynthesis of a β-keto fatty acid structure, the direct precursor to a methyl ketone, is intrinsically dependent on the enzymatic machinery of the fatty acid β-oxidation pathway. This catabolic spiral breaks down long-chain fatty acids into acetyl-CoA units. The formation of the crucial β-keto group is the third step in this four-reaction cycle. aocs.orgwikipedia.org
The key enzymes of the β-oxidation pathway are summarized below:
| Enzyme Name | Abbreviation | EC Number | Function |
| Acyl-CoA Dehydrogenase | ACAD | 1.3.8.7 | Catalyzes the initial oxidation step, forming a trans-Δ²-enoyl-CoA and reducing FAD to FADH₂. nih.gov |
| Enoyl-CoA Hydratase | ECH | 4.2.1.17 | Hydrates the double bond of trans-Δ²-enoyl-CoA to form L-β-hydroxyacyl-CoA. aocs.org |
| 3-Hydroxyacyl-CoA Dehydrogenase | HADH | 1.1.1.35 | Oxidizes the hydroxyl group of L-β-hydroxyacyl-CoA to a keto group, producing β-ketoacyl-CoA and reducing NAD⁺ to NADH. aocs.orgnih.gov |
| β-Ketoacyl-CoA Thiolase | KAT | 2.3.1.16 | Catalyzes the thiolytic cleavage of β-ketoacyl-CoA, releasing acetyl-CoA and an acyl-CoA chain shortened by two carbons. nih.gov |
The analogy to methyl ketone synthesis arises when the β-ketoacyl-CoA intermediate is diverted from the final thiolytic cleavage step. Instead of being processed by thiolase, it is hydrolyzed by a thioesterase (like E. coli FadM or tomato ShMKS2) to form a β-keto acid. nih.gov
The subsequent decarboxylation can be either spontaneous or enzymatic. β-Keto acids are inherently unstable, and the loss of carbon dioxide is thermodynamically favorable. acs.org However, organisms also employ specific enzymes known as β-keto acid decarboxylases to efficiently catalyze this reaction at physiological pH and temperature, ensuring a controlled production of methyl ketones. massey.ac.nzrsc.org
Exploration of Enzymes Capable of Introducing Acetyl or Oxo Functionalities onto Fatty Acid Chains
The structure of Methyl 12-acetyl-13-oxotetradecanoate features both an oxo group and an acetyl group in a β-dicarbonyl arrangement. The introduction of these functionalities requires specific enzymatic capabilities.
Introduction of the Oxo Functionality: The 13-oxo group on a tetradecanoate (B1227901) (C14) chain corresponds to a β-keto functionality. As detailed previously, this chemical group is a standard intermediate in the β-oxidation of a C14 fatty acid (myristic acid) or a longer precursor. The enzyme responsible for its formation is 3-hydroxyacyl-CoA dehydrogenase (HADH) , which catalyzes the NAD⁺-dependent oxidation of a β-hydroxyacyl-CoA intermediate. aocs.orgnih.gov This reaction is a fundamental step in lipid metabolism and is ubiquitous in organisms that perform β-oxidation.
Introduction of the Acetyl Functionality: The presence of a 12-acetyl group is more unusual and suggests a carbon-carbon bond formation event at the α-carbon (C12) of the β-ketoacyl intermediate (13-oxotetradecanoyl-CoA). Such a transformation is chemically analogous to a Claisen condensation. The most likely enzymatic candidates for this reaction are thiolases (also known as acetyl-CoA C-acetyltransferases). wikipedia.orgwikipedia.org
While degradative thiolases primarily cleave β-ketoacyl-CoA, biosynthetic thiolases catalyze the reverse reaction: the Claisen condensation of two acetyl-CoA units to form acetoacetyl-CoA. wikipedia.orgnih.gov Critically, some thiolases can also condense acetyl-CoA with a longer acyl-CoA chain. annualreviews.orgebi.ac.uk A hypothetical pathway for the formation of the 12-acetyl-13-oxo structure could involve:
Formation of 13-oxotetradecanoyl-CoA via the first three steps of β-oxidation acting on a C14 or longer fatty acyl-CoA.
A biosynthetic thiolase or a related acyltransferase then uses this β-ketoacyl-CoA as the substrate.
The enzyme would catalyze a Claisen condensation between the enolate of an acetyl-CoA donor and the C12 (α-carbon) of the 13-oxotetradecanoyl-CoA acceptor, forming a new C-C bond and attaching the acetyl group.
This proposed mechanism leverages the known catalytic plasticity of thiolase enzymes, which are capable of both forming and breaking carbon-carbon bonds via thioester chemistry. wikipedia.organnualreviews.org
In Vitro Studies on Enzyme-Mediated Transformations of Keto-Fatty Acid Esters
Laboratory-based in vitro studies using purified enzymes have been instrumental in elucidating the mechanisms of fatty acid metabolism and have demonstrated the feasibility of the transformations required to synthesize complex molecules like keto-fatty acid esters.
Researchers have successfully reconstituted the multi-enzyme fatty acid synthase (FAS) complex in vitro to study its kinetics and product specificity. nih.gov Similarly, the enzymes of the β-oxidation pathway have been studied individually and as a system to understand their regulation and catalytic mechanisms. nih.gov These studies confirm the roles of 3-hydroxyacyl-CoA dehydrogenase in producing β-ketoacyl-CoA and of thiolase in its subsequent processing.
More specific to methyl ketone synthesis, in vitro assays have been used to characterize the activity of thioesterases that produce β-keto acids. For instance, the E. coli thioesterase FadM has been shown to hydrolyze β-ketoacyl-CoAs of various chain lengths, confirming its role as a key enzyme in engineered methyl ketone production pathways. nih.gov
Furthermore, in vitro studies of biosynthetic thiolases, such as the one from Zoogloea ramigera, have provided detailed crystallographic and kinetic evidence of the Claisen condensation mechanism. acs.org These studies show how the enzyme binds two acetyl-CoA molecules and catalyzes the C-C bond formation to produce acetoacetyl-CoA, a reaction that serves as a model for the proposed acetylation at the C12 position of a keto-fatty acid. acs.org While direct in vitro synthesis of this compound using this specific enzymatic sequence has not been reported, these fundamental studies provide a strong biochemical precedent for the proposed pathway.
Derivatization and Structural Modification Studies of Functionalized Tetradecanoates
Strategies for Introducing Chiral Centers and Protecting Groups
The synthesis and modification of complex molecules like Methyl 12-acetyl-13-oxotetradecanoate often require the strategic introduction of chiral centers and the use of protecting groups to achieve chemo- and stereoselectivity. wikipedia.org
Introducing Chiral Centers: The prochiral nature of the carbon atom situated between the two carbonyl groups (C-12) and the ketone at C-13 provides opportunities for creating stereogenic centers. Asymmetric hydrogenation or reduction of the C-13 ketone using chiral catalysts or reagents can yield chiral secondary alcohols. Similarly, enantioselective alkylation at the C-12 position can introduce a chiral quaternary center. These methods are fundamental in synthesizing enantiomerically pure compounds, which is often a requirement for biologically active molecules. pearson.com
Protecting Groups: Protecting groups are essential for preventing unwanted reactions at specific functional sites during multi-step syntheses. organic-chemistry.org For this compound, the primary sites requiring protection are the β-dicarbonyl system and the methyl ester.
β-Dicarbonyl Protection: The two carbonyl groups can be protected simultaneously. The most common method is the formation of a cyclic ketal or acetal (B89532) by reacting the compound with a diol, such as ethylene (B1197577) glycol, in the presence of an acid catalyst. wikipedia.orglibretexts.org This strategy masks the reactivity of both carbonyls.
Selective Ketone Protection: Dithianes can be used to selectively protect the ketone at C-13, as they are generally stable to a wide range of reaction conditions and can be removed using metal salts or oxidizing agents. libretexts.org
Ester Protection: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be protected if necessary. However, in many synthetic routes, the ester is less reactive than the β-dicarbonyl moiety and may not require protection. wikipedia.org If cleavage is needed under specific conditions, different esters can be synthesized, such as tert-butyl esters (acid-labile) or benzyl (B1604629) esters (removable by hydrogenolysis). wikipedia.orglibretexts.org An orthogonal protection strategy allows for the selective removal of one protecting group while others remain intact, enabling complex, sequential modifications. wikipedia.org
Table 1: Common Protecting Groups for Ketones and Esters
| Functional Group | Protecting Group | Formation Reagents | Cleavage Conditions |
|---|---|---|---|
| Ketone | Ethylene Ketal | Ethylene glycol, Acid catalyst | Aqueous acid wikipedia.orglibretexts.org |
| Ketone | Dithiane | 1,3-Propanedithiol, Lewis acid | Metal salts (e.g., HgCl₂), Oxidizing agents libretexts.org |
| Ester (as Carboxylic Acid) | Benzyl (Bn) ester | Benzyl alcohol, DCC or other coupling agents | Hydrogenolysis (H₂, Pd/C) wikipedia.orglibretexts.org |
| Ester (as Carboxylic Acid) | tert-Butyl (tBu) ester | Isobutylene, Acid catalyst | Trifluoroacetic acid (TFA) wikipedia.orglibretexts.org |
Functional Group Interconversions and Carbon Chain Manipulations
Functional group interconversions (FGIs) are fundamental transformations in organic synthesis that allow for the conversion of one functional group into another. imperial.ac.uksolubilityofthings.com In the context of this compound, several FGIs can be envisioned to create a diverse range of derivatives.
Functional Group Interconversions:
Reduction: The ketone at C-13 can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride (B1222165) (NaBH₄), leaving the methyl ester intact. imperial.ac.uk More powerful reducing agents such as lithium aluminum hydride (LiAlH₄) would reduce both the ketone and the ester to alcohols. fiveable.me
Oxidation: While the existing structure is already quite oxidized, if the C-13 ketone were reduced to an alcohol, it could be re-oxidized using various reagents like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation. solubilityofthings.com
Ester to Amide Conversion: The methyl ester can be converted into an amide by reaction with an amine, a process known as aminolysis. This introduces nitrogen into the molecule, significantly altering its chemical properties. solubilityofthings.com
Decarboxylation: The β-keto ester functionality allows for decarboxylation. Saponification of the methyl ester to the carboxylate, followed by acidification, would yield a β-keto acid that can readily lose carbon dioxide upon heating to produce a methyl ketone. pressbooks.pub
Carbon Chain Manipulations:
Alkylation: The acidic α-hydrogen at the C-12 position, located between the two carbonyl groups, can be easily removed by a base to form a stable enolate. pressbooks.pub This enolate can then act as a nucleophile in reactions with alkyl halides (SN2 reaction) to form new carbon-carbon bonds, allowing for the introduction of various alkyl or functionalized chains at this position. pearson.compressbooks.pub
Chain Extension: The Arndt-Eistert reaction provides a method for homologation, extending the carbon chain by one methylene (B1212753) unit, typically from a carboxylic acid derivative. vanderbilt.edu If the ester is converted to a carboxylic acid, this method could be applied to extend the chain from the C-1 position.
Table 2: Potential Functional Group Interconversions and Carbon Chain Manipulations
| Starting Functionality | Reagents/Conditions | Resulting Functionality |
|---|---|---|
| C-13 Ketone | NaBH₄ | Secondary Alcohol imperial.ac.uk |
| Methyl Ester | 1. NaOH, H₂O 2. H₃O⁺ 3. Heat | Decarboxylation to form a ketone pressbooks.pub |
| Methyl Ester | R₂NH (Amine) | Amide solubilityofthings.com |
| C-12 Methylene | 1. NaOEt 2. R-X (Alkyl Halide) | Alkylated β-keto ester pressbooks.pub |
Synthesis of Analogues and Derivatives for Structure-Activity Relationship (SAR) Exploration in Chemical Biology
Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry and chemical biology to understand how the chemical structure of a compound influences its biological activity. researchgate.netresearchgate.net By systematically modifying the structure of a lead compound like this compound, researchers can identify key structural features responsible for its effects. The synthesis of analogues focuses on altering specific parts of the molecule. tandfonline.com
Potential modifications for SAR studies could include:
Varying the Aliphatic Chain Length: Analogues with shorter or longer carbon chains could be synthesized to investigate how lipophilicity affects biological activity. Synthesis could start from different long-chain fatty acids. rsc.orgrsc.org
Modifying the β-Dicarbonyl Moiety: The reactivity and chelating ability of the β-dicarbonyl system are often important for biological interactions. This group could be replaced with other functionalities. For example, the ketone at C-13 could be converted to an oxime or a hydrazone.
Introducing Aromatic and Heterocyclic Groups: The terminal acetyl group could be replaced with substituted benzoyl groups or other aromatic systems to explore interactions with aromatic binding pockets in biological targets.
Alterations at the Ester Group: The methyl ester could be converted to a variety of other esters (ethyl, propyl, etc.) or to amides or hydrazones to probe the importance of this region for activity. mdpi.comresearchgate.net
Table 3: Hypothetical Analogues for SAR Studies
| Analogue | Rationale for Synthesis |
|---|---|
| Methyl 10-acetyl-11-oxododecanoate | Investigate the effect of a shorter aliphatic chain on activity. |
| Methyl 12-benzoyl-13-oxo-13-phenyltridecanoate | Explore the impact of replacing the acetyl group with a larger, aromatic moiety. |
| N-Benzyl-12-acetyl-13-oxotetradecanamide | Determine the significance of the ester functionality by replacing it with an amide. |
| Methyl 12-acetyl-13-hydroxy-tetradecanoate | Assess the role of the C-13 ketone by reducing it to an alcohol. |
Application of this compound in the Synthesis of Diverse Molecular Scaffolds
A molecular scaffold is the core structure of a molecule to which various functional groups can be attached. mdpi.com Due to its multiple functional groups, this compound can serve as a versatile starting material or building block for constructing more complex molecular scaffolds. chemistryviews.org
Synthesis of Heterocycles: The 1,3-dicarbonyl functionality is a classic precursor for the synthesis of a wide range of five- and six-membered heterocyclic rings. For instance, reaction with hydrazine (B178648) or its derivatives can yield pyrazoles, while reaction with hydroxylamine (B1172632) can produce isoxazoles. Reaction with ureas or amidines can lead to pyrimidines. These reactions would attach a heterocyclic ring system to the long aliphatic chain. nih.gov
Macrocyclization: The presence of functional groups at both ends of the long chain (or after modification) could allow for intramolecular cyclization reactions to form macrocycles. For example, if the ester were converted to a terminal halide, an intramolecular alkylation at C-12 could form a large carbocyclic ring.
Platform for Multifunctional Molecules: The compound can act as a linear scaffold onto which different chemical entities can be attached. mdpi.com For example, the ester end could be linked to a polar head group (like a sugar or peptide), while the other end is modified, creating an amphiphilic molecule with potential applications in materials science or biology. This "bottom-up" approach allows for the de novo construction of complex architectures. mdpi.com
The ability to use this compound to build diverse scaffolds makes it a potentially valuable tool in combinatorial chemistry and the development of new molecular entities for various scientific fields.
Advanced Analytical Methodologies for the Characterization and Quantification of Oxo Fatty Acid Esters in Research
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for determining the precise molecular structure of newly synthesized or isolated oxo-fatty acid esters. These techniques provide detailed information about the compound's atomic composition, connectivity, and the chemical environment of different functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural analysis of organic molecules like Methyl 12-acetyl-13-oxotetradecanoate. aocs.org Both ¹H and ¹³C NMR provide critical data on the carbon-hydrogen framework.
In the ¹H NMR spectrum of an oxo-fatty acid methyl ester, specific proton signals offer diagnostic clues to the molecular structure. aocs.org For instance, the protons on the carbon alpha to the ester carbonyl group typically appear as a triplet around 2.35 ppm. aocs.org Protons alpha to a ketone (oxo) group are also shifted downfield, with signals often observed between 2.27 and 2.38 ppm. aocs.org In a compound like this compound, the methyl protons of the acetyl group would likely produce a sharp singlet, while the methyl protons of the ester group would also be a distinct singlet, typically around 3.6 ppm. The various methylene (B1212753) (CH₂) groups along the fatty acid chain would produce a complex multiplet in the 1.2-1.6 ppm region. aocs.orgnih.gov
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The carbon atoms of carbonyl groups are particularly characteristic, with ester carbonyls resonating far downfield, often in the range of 170-180 ppm, and ketone carbonyls appearing even further downfield, typically above 200 ppm. Carbons alpha to these carbonyl groups are also shifted to higher ppm values compared to the standard methylene carbons of the aliphatic chain. aocs.org
Table 1: Illustrative ¹H NMR Chemical Shifts for a Generic Oxo-Fatty Acid Methyl Ester
| Proton Group | Typical Chemical Shift (ppm) | Multiplicity |
| CH₃ (ester) | ~ 3.6 | Singlet |
| CH₂ (alpha to ester C=O) | ~ 2.3 | Triplet |
| CH₂ (alpha to keto C=O) | ~ 2.4-2.7 | Multiplet/Triplet |
| CH (if present) | Variable | Multiplet |
| (CH₂)n (chain) | ~ 1.2-1.6 | Multiplet |
| CH₃ (terminal) | ~ 0.9 | Triplet |
This table presents generalized data and the actual shifts for this compound would require experimental determination.
Mass spectrometry (MS) is a crucial tool for determining the molecular weight of a compound and for gaining structural insights through the analysis of its fragmentation patterns. libretexts.org For a compound like this compound, soft ionization techniques such as Electrospray Ionization (ESI) or Chemical Ionization (CI) would be employed to determine the mass of the molecular ion ([M+H]⁺ or [M+Na]⁺), thus confirming its elemental composition. nih.gov
Electron Impact (EI) ionization, a higher-energy technique, induces characteristic fragmentation of the molecule. The fragmentation patterns of fatty acid methyl esters are well-documented. libretexts.orgyoutube.com Key fragmentation events include:
Alpha-cleavage: Breakage of the bonds adjacent to the carbonyl groups is a common pathway. For an ester, this can result in the loss of the alkoxy group (-OCH₃). libretexts.org For a ketone, cleavage on either side of the C=O group provides diagnostic fragments.
McLafferty Rearrangement: This is a characteristic rearrangement for esters and ketones with sufficiently long alkyl chains, leading to the formation of a neutral alkene and a charged enol fragment. youtube.com
The analysis of these fragment ions allows researchers to piece together the structure, confirming the length of the fatty acid chain and the positions of the oxo and acetyl groups. For instance, in a tandem MS (MS/MS) experiment, the molecular ion is isolated and then fragmented to produce a product ion spectrum, which can be highly specific for a particular isomer. uow.edu.auresearchgate.net
Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound (Illustrative)
| m/z Value (Hypothetical) | Interpretation | Fragmentation Type |
| [M-31] | Loss of methoxy (B1213986) group (-OCH₃) | Alpha-cleavage at ester |
| [M-43] | Loss of acetyl group (CH₃CO) | Alpha-cleavage at ketone |
| [M-74] | Loss of CH₃OCOCH₂ (McLafferty + 1) | McLafferty Rearrangement |
| 43 | Acetyl cation (CH₃CO⁺) | Alpha-cleavage at ketone |
This table is for illustrative purposes. Actual fragmentation would be confirmed by experimental data.
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is essential for isolating the target compound from a reaction mixture or a complex biological matrix and for assessing its purity. The choice between gas and liquid chromatography depends on the volatility and thermal stability of the analyte.
Gas chromatography (GC) is a standard technique for the analysis of volatile and thermally stable compounds like fatty acid methyl esters (FAMEs). restek.comresearchgate.net It is highly effective for assessing the purity of a sample of this compound. When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC can provide quantitative information about the percentage purity of the main compound and detect trace impurities. researchgate.net The use of highly polar capillary columns, such as those with biscyanopropyl or polyethylene (B3416737) glycol stationary phases, is often necessary to achieve good resolution of complex fatty acid ester mixtures. nih.gov
Furthermore, if the target molecule is chiral, as could be the case for some substituted oxo-fatty acids, chiral GC can be employed to determine the enantiomeric excess (ee). researchgate.net This involves using a chiral stationary phase that interacts differently with the two enantiomers, causing them to elute at different times. mit.edulibretexts.org The relative area of the two enantiomer peaks allows for the calculation of the ee, which is a critical parameter in asymmetric synthesis. libretexts.org
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation of compounds that may not be suitable for GC due to low volatility or thermal instability. aocs.org It is particularly useful for separating complex mixtures of lipids and oxidized fatty acids. researchgate.netcolostate.edunih.gov For a compound like this compound, both normal-phase and reversed-phase HPLC can be applied.
Normal-Phase HPLC: This mode separates compounds based on polarity, using a polar stationary phase (like silica) and a non-polar mobile phase. It is effective for class separation of lipids. nih.gov
Reversed-Phase HPLC: This is the more common mode, utilizing a non-polar stationary phase (e.g., C18) and a polar mobile phase. aocs.orghplc.eu Separation is based on hydrophobicity, where longer alkyl chains or less polar compounds are retained longer. jsbms.jp Gradient elution, where the mobile phase composition is changed during the run, is often required to resolve complex mixtures containing compounds with a wide range of polarities. researchgate.net
HPLC can be coupled with various detectors, including UV-Vis (if the compound has a chromophore), Evaporative Light Scattering Detector (ELSD) for non-volatile analytes, or Mass Spectrometry (LC-MS) for sensitive detection and structural confirmation. colostate.edunih.gov
Quantitative Analytical Methods in Biological and Synthetic Systems
Accurate quantification of oxo-fatty acid esters is crucial for studying their kinetics in synthetic reactions or their concentration in biological systems. Both GC-MS and LC-MS are the premier techniques for this purpose, offering high sensitivity and selectivity. nih.govnih.gov
A common and robust method for quantification is the stable isotope dilution assay. nih.gov In this approach, a known amount of an isotopically labeled version of the analyte (e.g., containing deuterium (B1214612) or ¹³C) is added to the sample as an internal standard. The labeled standard is chemically identical to the analyte and co-elutes chromatographically, but is distinguished by its higher mass in the mass spectrometer.
By measuring the ratio of the signal from the native analyte to the signal from the isotopically labeled internal standard, precise and accurate quantification can be achieved. nih.gov This method corrects for variations in sample preparation, injection volume, and ionization efficiency, making it the gold standard for quantitative analysis of lipids in complex matrices like plasma or tissue extracts. nih.govlipidmaps.org For instance, LC-MS/MS methods operating in Multiple Reaction Monitoring (MRM) mode offer exceptional selectivity and sensitivity for quantifying specific oxidized fatty acids in biological samples. nih.govnih.gov
Chemoselective Tagging and High-Resolution Mass Spectrometry for Carbonyl Profiling
The analysis of oxo-fatty acid esters, which are often present in low concentrations in complex biological samples, presents a significant analytical challenge. High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), offers a powerful platform for fatty acid profiling. nih.govmdpi.com This approach provides high sensitivity and selectivity, allowing for the determination of a wide range of fatty acids without the need for the chemical derivatization often required for gas chromatography (GC) analysis. nih.govspectroscopyonline.com
To further enhance detection and characterization, chemoselective tagging strategies are employed. These methods involve derivatizing a specific functional group—in this case, the carbonyl group of the oxo-fatty acid ester—with a reagent that improves its ionization efficiency and provides a unique mass signature for targeted detection.
A relevant strategy is the use of chemical labeling for the enhanced detection of fatty acid esters. For instance, a study on short-chain fatty acid esters of hydroxy fatty acids (SFAHFAs), which are structurally related to oxo-fatty acids, utilized 2-dimethylaminoethylamine (DMED) as a derivatizing agent. nih.gov This one-step chemical derivatization significantly improved the detection sensitivities of these lipids by approximately 3- to 4-fold when analyzed by ultrahigh-performance liquid chromatography coupled to linear ion trap quadrupole-Orbitrap mass spectrometry (UHPLC/LTQ-Orbitrap MS). nih.gov The DMED tag introduces a readily ionizable tertiary amine, promoting the formation of protonated molecules [M+H]⁺ in positive ion electrospray ionization. nih.gov
The fragmentation pattern of these tagged compounds in tandem mass spectrometry (MS/MS) is also highly informative. For DMED-labeled SFAHFAs, a characteristic neutral loss of the dimethylamino group (45 Da) was observed, providing a specific marker for identifying these compounds in complex mixtures. nih.gov This combination of chemoselective tagging and HRMS allows for the discovery and confident identification of novel, low-abundance lipid species. nih.gov While this example uses DMED for hydroxy fatty acid esters, similar principles can be applied to oxo-fatty acid esters like this compound by selecting a reagent that specifically targets its β-dicarbonyl group.
Table 1: LC-HRMS Parameters for Fatty Acid Analysis
| Parameter | Description |
|---|---|
| Chromatography | Reversed-phase liquid chromatography (e.g., C8 or C18 column). mdpi.comnih.gov |
| Mobile Phase | Water-methanol or water-acetonitrile gradients, often with an ion-pairing agent like tributylamine (B1682462) or a modifier like formic acid. mdpi.comnih.gov |
| Ionization | Electrospray Ionization (ESI), typically in negative ion mode for underivatized fatty acids or positive mode for tagged compounds. nih.govnih.gov |
| Mass Analyzer | High-resolution instruments such as Orbitrap or Time-of-Flight (TOF). nih.govisotope.com |
| Acquisition Mode | Full scan for profiling and discovery; tandem MS (MS/MS) or Selected Ion Monitoring (SIM) for targeted quantification and structural confirmation. spectroscopyonline.com |
Isotopic Labeling Techniques for Metabolic Studies
Isotopic labeling is an indispensable tool for investigating the metabolic fate of fatty acids and their derivatives in vivo. nih.govnih.gov This technique involves introducing a stable, non-radioactive heavy isotope (such as ¹³C or ²H) into a precursor molecule, which is then administered to a biological system. nih.gov Mass spectrometry is subsequently used to track the incorporation of this label into downstream metabolites, providing quantitative information on metabolic flux, synthesis, and oxidation rates. nih.govckisotopes.com
The choice of isotopic tracer is critical and depends on the specific metabolic pathway under investigation. nih.gov For studying fatty acid metabolism, common tracers include isotopically labeled fatty acids (e.g., [¹³C₁₈]-oleic acid), glucose, or heavy water (D₂O). nih.govckisotopes.com When a labeled fatty acid is introduced, it enters the body's fatty acyl-CoA pool and can be incorporated into more complex lipids or be oxidized for energy. ckisotopes.com
High-resolution LC-MS is particularly well-suited for analyzing the complex labeling patterns that result from these studies. nih.gov It can distinguish between the unlabeled (endogenous) molecules and their various isotopically labeled forms (mass isotopomers), allowing for precise quantification of tracer enrichment. nih.gov For example, by administering [¹³C]-labeled fatty acids, researchers can measure the appearance of labeled triglycerides and cholesteryl esters in plasma, providing a direct measure of complex lipid synthesis. isotope.comckisotopes.com
Table 2: Common Stable Isotope Tracers in Fatty Acid Metabolism
| Isotope | Tracer Molecule Example | Metabolic Pathway Investigated | Rationale and Considerations |
|---|---|---|---|
| ¹³C | [U-¹³C₁₆]-Palmitic Acid | De novo synthesis, elongation, complex lipid formation. nih.govnih.gov | ¹³C is preferred over ²H as the label is not lost during desaturation reactions and is less prone to exchange. nih.gov |
| ¹³C | [¹³C₆]-Glucose | De novo lipogenesis (synthesis of new fatty acids). nih.gov | Tracks the incorporation of carbon from carbohydrates into the fatty acid backbone. nih.gov |
| ²H (Deuterium) | [D₃₁]-Palmitic Acid | Fatty acid oxidation. isotope.com | The label is transferred to plasma water during oxidation, allowing for measurement of its enrichment. isotope.com |
| ²H (Deuterium) | Heavy Water (D₂O) | General biosynthesis of various metabolites. nih.gov | Provides a generalized label for newly synthesized molecules. nih.gov |
By applying these advanced analytical methodologies, researchers can achieve detailed characterization and quantification of specific oxo-fatty acid esters like this compound. Chemoselective tagging coupled with HRMS enhances the sensitivity of detection, while isotopic labeling provides dynamic information about the compound's role in complex metabolic networks.
Applications As a Synthetic Precursor in Complex Molecule Synthesis
Role in the Total Synthesis of Pharmaceuticals and Agrochemicals
The synthesis of active pharmaceutical ingredients (APIs) and agrochemicals often involves the use of versatile building blocks that can be elaborated into complex structures with high precision and efficiency. While the direct application of Methyl 12-acetyl-13-oxotetradecanoate in the synthesis of specific commercial drugs or pesticides is not extensively documented in publicly available literature, its structural motifs are found in several classes of bioactive compounds.
The anti-obesity drug Orlistat is a complex molecule whose synthesis relies on the availability of specific chiral intermediates. A key building block in several synthetic routes to Orlistat is methyl (R)-3-hydroxytetradecanoate. This chiral alcohol is typically prepared via the asymmetric reduction of methyl 3-oxotetradecanoate.
While this compound is a constitutional isomer of methyl 3-oxotetradecanoate, possessing the same molecular formula but a different arrangement of atoms, there is no direct evidence in the reviewed literature to suggest its use as a precursor for the latter in Orlistat synthesis. The established synthetic pathways for methyl 3-oxotetradecanoate typically involve the Claisen condensation of methyl acetate (B1210297) and methyl laurate.
The potential conversion of this compound to a key Orlistat intermediate would likely require a multi-step process, potentially involving a retro-Claisen condensation followed by a re-formation of the desired β-keto ester structure. Such a synthetic strategy has not been reported, and therefore, its role as a precursor in this context remains speculative.
| Precursor/Intermediate | Role in Orlistat Synthesis |
| Methyl 3-oxotetradecanoate | Direct precursor to the key chiral intermediate, methyl (R)-3-hydroxytetradecanoate. |
| Methyl (R)-3-hydroxytetradecanoate | Essential chiral building block for the construction of the Orlistat molecule. |
| This compound | No documented role as a direct precursor in established Orlistat syntheses. |
The β-diketone functionality is a common feature in a variety of therapeutically relevant compounds. This structural unit is known to be a versatile pharmacophore and a key intermediate in the synthesis of heterocyclic compounds such as pyrazoles and isoxazoles, which are present in numerous pharmaceuticals.
Utility in the Synthesis of Biologically Active Lipids and Derivatives
Lipids are a diverse group of molecules with a wide array of biological functions, including cell signaling and modulation of the immune system. The long aliphatic chain of this compound makes it a plausible candidate for the synthesis of modified or synthetic lipids.
Monophosphoryl lipid A (MPLA) is a detoxified derivative of lipid A, the endotoxic principle of lipopolysaccharide (LPS), and is used as an adjuvant in vaccines. The synthesis of MPLA and its analogs is a complex undertaking that requires carefully functionalized lipid chains. While long-chain β-hydroxy acids are key components of lipid A, the direct use of this compound as a building block for MPLA precursors has not been described. Its conversion to the necessary β-hydroxy acid would require selective reduction and hydrolysis, a feasible but undocumented pathway in this specific context.
The search for new immunomodulatory agents is an active area of research. Synthetic lipids and their derivatives can interact with various immune receptors and modulate immune responses. The β-diketone moiety in this compound offers a site for chemical modification, allowing for the attachment of various head groups or other functionalities. This could potentially lead to the creation of novel lipid scaffolds with immunomodulatory properties. However, research specifically exploring this potential for this compound has not been found in the reviewed literature.
Development of Advanced Synthetic Routes for Industrial Production
The industrial-scale production of fine chemicals requires efficient, cost-effective, and scalable synthetic routes. The synthesis of β-diketones is generally achieved through methods such as the Claisen condensation. For a compound like this compound, this would likely involve the condensation of a long-chain ester with a ketone in the presence of a strong base.
General methods for the industrial synthesis of β-diketones include:
Claisen Condensation: The reaction of an ester with a ketone or another ester.
Acylation of Ketones: Using acylating agents such as acid chlorides or anhydrides.
Rearrangement Reactions: For example, the Baker-Venkataraman rearrangement.
Specific details regarding the optimized industrial production of this compound are proprietary and not available in the public domain. The development of advanced synthetic routes would likely focus on improving yield, minimizing waste, and using environmentally benign reagents and solvents.
| Synthetic Method | Description | Applicability to this compound |
| Claisen Condensation | Base-catalyzed condensation of an ester and a ketone. | A plausible and common method for its synthesis. |
| Acylation of Ketones | Introduction of an acyl group to a ketone enolate. | A potential alternative synthetic route. |
| Baker-Venkataraman Rearrangement | A base-catalyzed rearrangement of an o-acyloxyketone to a β-diketone. | Less likely for an aliphatic β-diketone. |
Future Research Directions and Challenges in Methyl 12 Acetyl 13 Oxotetradecanoate Chemistry
Development of More Efficient and Sustainable Synthetic Routes
The classical synthesis of β-keto esters, often relying on methods like the Claisen condensation, faces challenges related to harsh reaction conditions, limited substrate scope, and the generation of stoichiometric waste. pressbooks.pub Future research must prioritize the development of synthetic pathways that are not only high-yielding but also environmentally benign.
A significant challenge lies in achieving chemoselectivity and avoiding side reactions, such as self-condensation or decomposition, particularly for complex substrates. Modern synthetic strategies are moving towards catalytic solutions that operate under mild conditions.
Key Research Thrusts:
Advanced Catalytic Systems: There is a need to move beyond traditional base-mediated condensations. Research into solid acid catalysts, such as molybdenum-zirconium oxide, has shown promise for transesterification reactions, offering advantages like catalyst recyclability. rsc.org However, their applicability to the primary synthesis of long-chain structures like Methyl 12-acetyl-13-oxotetradecanoate needs to be systematically investigated.
Palladium-Catalyzed Chemistry: The chemistry of palladium enolates, generated from allyl β-keto esters, has expanded the synthetic utility of this class of compounds, allowing for transformations like hydrogenolysis and Michael additions under neutral conditions. nih.gov Future work could adapt these palladium-catalyzed decarboxylation-hydrogenolysis methods to provide milder routes for synthesizing or modifying long-chain keto esters. nih.gov
Flow Chemistry: Implementing continuous flow processes for the synthesis of β-keto esters could offer superior control over reaction parameters, improve safety, and facilitate easier scale-up compared to batch processing. This is particularly relevant for managing potentially unstable intermediates.
Table 1: Comparison of Synthetic Strategies for β-Keto Esters
| Synthetic Strategy | Advantages | Challenges & Future Directions | Relevant Compounds/Intermediates |
| Claisen Condensation | Well-established, uses readily available esters. | Requires strong bases (e.g., alkoxides), can have equilibrium limitations, potential for side reactions. Future work: Milder catalysts, improved atom economy. | Ethyl acetoacetate (B1235776) pressbooks.pub |
| Decarboxylative Coupling | Can use carboxylic acids as acylating agents, offering a broad substrate scope. organic-chemistry.org | Often requires pre-activation of coupling partners or specific catalyst systems. Future work: Catalyst development for direct, waste-free coupling. | Malonic acid half oxyesters (SMAHOs) organic-chemistry.org |
| Palladium-Catalyzed Allylic Ester Reactions | Proceeds under neutral conditions, high functional group tolerance, versatile transformations (e.g., hydrogenolysis, aldol). nih.gov | Requires synthesis of allylic ester precursors. Future work: Expanding the scope to different catalytic metals and reaction types. | Allyl β-keto carboxylates nih.gov |
| C-H Insertion Reactions | Direct formation from aldehydes and diazoesters under mild conditions. researchgate.net | Use of potentially hazardous diazo compounds. Future work: Developing safer carbene precursors and more efficient catalysts like NbCl₅ or Molybdenum(VI) dichloride dioxide. organic-chemistry.org | Ethyl diazoacetate organic-chemistry.org |
Investigation of Novel Biocatalytic Systems for Specific Transformations
Biocatalysis offers a powerful platform for performing highly selective and sustainable chemical transformations. andersonsprocesssolutions.com For a molecule like this compound, enzymes could target specific functional groups under mild, aqueous conditions, minimizing the need for protecting groups and reducing environmental impact.
The primary challenge is discovering or engineering enzymes that exhibit high activity and stability with long-chain, sterically hindered, and poorly water-soluble substrates.
Key Research Thrusts:
Enzyme Screening and Engineering: High-throughput screening of enzyme libraries (lipases, esterases, ketoreductases, oxidases) is a promising starting point. For instance, lipases like Novozym 435 have proven effective for the selective transesterification of β-keto esters. rsc.org Future efforts should focus on screening for enzymes capable of enantioselective reduction of the ketone or selective hydrolysis of the ester in our target molecule.
Whole-Cell Biocatalysis: Using whole microbial cells, such as Pseudomonas putida MnB1, can be advantageous as it eliminates the need for costly enzyme purification and can handle cofactor regeneration internally. researchgate.net Research into applying such systems for transformations like α-hydroxylation on long-chain substrates is a key future direction. researchgate.net
Tandem Biocatalytic Reactions: Developing one-pot, multi-enzyme cascade reactions could enable the efficient conversion of simple precursors into complex, high-value derivatives of this compound, mimicking natural biosynthetic pathways.
Table 2: Potential Biocatalytic Transformations for this compound
| Enzyme Class | Transformation | Potential Application on Target Molecule |
| Lipases/Esterases | Hydrolysis, Transesterification rsc.org | Selective hydrolysis of the methyl ester to the corresponding carboxylic acid; Transesterification to introduce different alkyl groups. |
| Ketoreductases (KREDs) | Reduction of ketones to secondary alcohols. andersonsprocesssolutions.com | Enantioselective reduction of the C13-keto group to a chiral β-hydroxy ester, a valuable synthetic intermediate. researchgate.net |
| Ene Reductases | Reduction of C=C double bonds. andersonsprocesssolutions.com | Reduction of the enol or enolate form of the dicarbonyl system. |
| Monooxygenases | Oxidation (e.g., hydroxylation, Baeyer-Villiger). andersonsprocesssolutions.com | α-hydroxylation at the C12 position, similar to the oxidation of other β-keto esters researchgate.net; Baeyer-Villiger oxidation of the ketone. |
Exploration of Undiscovered Biological Activities through Chemical Biology Approaches
The 1,3-dicarbonyl motif is a structural feature in numerous biologically active compounds. nih.govnih.gov For example, some β-dicarbonyl compounds have demonstrated neuroprotective properties by acting as nucleophilic scavengers of toxic aldehydes and as metal ion chelators. nih.gov The long alkyl chain in this compound suggests potential interactions with lipid membranes or hydrophobic pockets of enzymes, opening the door to a range of undiscovered biological functions.
The main challenge is the rational design of screening assays to identify these potential activities. A broad, unbiased approach is often necessary.
Key Research Thrusts:
High-Throughput Screening: Screening the compound against diverse panels of microbial strains (bacteria, fungi) and cancer cell lines could reveal potential antimicrobial or cytotoxic activities. Peroxide-containing natural products with related structures have shown potent bioactivity. nih.gov
Enzyme Inhibition Assays: The β-dicarbonyl moiety can act as a Michael acceptor or a metal chelator, suggesting it could be an inhibitor of enzymes that rely on active-site thiols or metallo-cofactors. Screening against enzyme classes like proteases, lipases, or metalloenzymes is a logical step.
Probing Cellular Pathways: Utilizing chemical biology tools, such as activity-based protein profiling or creating fluorescently tagged derivatives of the molecule, could help identify its cellular targets and mechanism of action if any biological activity is found.
Integration with Computational Chemistry for Mechanistic Insights and Predictive Modeling
Computational chemistry is an indispensable tool for understanding the intricate details of molecular structure, reactivity, and reaction mechanisms, which are often difficult to probe experimentally. For a flexible molecule like this compound, computational models can provide profound insights.
A significant challenge is the computational cost associated with accurately modeling large, flexible molecules and complex reaction pathways, including solvent effects.
Key Research Thrusts:
Conformational and Tautomeric Analysis: The β-keto ester functionality exists in a keto-enol equilibrium. youtube.com Computational methods like Density Functional Theory (DFT) can accurately predict the relative stabilities of the tautomers and the various conformers of the long alkyl chain, which governs the molecule's physical properties and reactivity.
Reaction Mechanism Elucidation: DFT calculations can be used to map the potential energy surfaces of synthetic reactions, identifying transition states and intermediates. acs.org This would be invaluable for optimizing catalytic cycles for more efficient synthesis or for understanding the mechanisms of biocatalytic transformations.
Predictive Modeling for Biological Activity: Through molecular docking simulations, researchers can predict how the molecule might bind to the active sites of various protein targets. Quantitative Structure-Activity Relationship (QSAR) models could be developed to predict the biological activities of a library of derivatives, guiding synthetic efforts toward more potent compounds.
Table 3: Application of Computational Methods in β-Keto Ester Chemistry
| Computational Method | Information Provided | Relevance to this compound |
| Density Functional Theory (DFT) | Electronic structure, transition state energies, reaction pathways, pKa values. youtube.comacs.org | Understanding keto-enol tautomerism, predicting acidity of the α-proton, modeling reaction mechanisms for synthesis and derivatization. |
| Molecular Dynamics (MD) | Conformational sampling, solvent interactions, binding dynamics. | Simulating the molecule's behavior in solution or its interaction with a lipid bilayer or enzyme active site. |
| Molecular Docking | Binding poses and affinities to biological macromolecules. | Predicting potential protein targets and guiding the exploration of biological activities. |
| QSAR | Predictive models linking chemical structure to biological activity. | Designing new derivatives with enhanced or novel biological functions based on an initial dataset. |
Expanding the Scope of Derivatization for Material Science and Biotechnology Applications
The true value of a platform molecule like this compound lies in its potential for derivatization. Both the β-dicarbonyl "head" and the long alkyl "tail" are amenable to chemical modification, paving the way for novel applications in materials science and biotechnology.
The challenge is to develop derivatization reactions that are both selective and robust, allowing for the creation of well-defined functional materials.
Key Research Thrusts:
Polymer Synthesis: The β-dicarbonyl moiety can act as a versatile building block (synthon) for creating functional polymers. researchgate.net Derivatization could lead to the synthesis of novel polyesters or other polymers where the long alkyl chain imparts hydrophobicity and flexibility.
Surfactant and Liposome Development: The amphiphilic nature of this molecule makes it an interesting candidate for self-assembling structures. Modification of the polar head group could be used to create novel surfactants or lipids for formulating liposomes, which have applications in drug delivery. The use of nicotinyl esters of fatty acids as a basis for liposome-building molecules provides a precedent for this approach. researchgate.net
Bioconjugation and Probes: The reactive dicarbonyl group can be used as a chemical handle to attach the molecule to proteins, nucleic acids, or other biomolecules. Developing N-acetyl ester derivatives, for example, is a known method for preparing amino acids for analysis, highlighting the utility of such modifications. nih.gov This could lead to the creation of molecular probes to study biological systems or to functionalize surfaces for biotechnological applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
